molecular formula C21H16N4OS3 B459204 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide CAS No. 445265-66-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

Cat. No.: B459204
CAS No.: 445265-66-7
M. Wt: 436.6g/mol
InChI Key: SSOLHIWTHLMYQB-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide is an aromatic amide.

Scientific Research Applications

Antimicrobial Applications

  • The synthesis of certain thiazolidinone, thiazoline, and thiophene derivatives, utilizing this compound as a key intermediate, has shown promising antimicrobial activities (Gouda et al., 2010).

Synthesis Techniques

  • A study on the facile synthesis and crystal structure of a derivative of this compound highlighted advantages like short reaction time, high yield, and environmentally benign procedures (Wang et al., 2014).

Antitumor Evaluation

  • The compound was used to synthesize heterocyclic derivatives showing significant antiproliferative activity in vitro against various cancer cell lines (Shams et al., 2010).

Applications in Dyeing and Textile Finishing

  • Novel antimicrobial acyclic and heterocyclic dyes and their precursors based on this compound were synthesized and showed significant antimicrobial activity against most tested organisms (Shams et al., 2011).

Reactivity and Chemical Synthesis

  • The reactivity of this compound in forming various derivatives, such as benzothieno[2,3-d]pyrimidine, has been explored, showing potential for further chemical synthesis applications (Youssef, 2009).

Synthesis of Pyrazole and Thiazole Derivatives

  • The compound has been used in the synthesis of new thiazole and pyrazole derivatives with promising antimicrobial activities (Gouda et al., 2010).

Properties

CAS No.

445265-66-7

Molecular Formula

C21H16N4OS3

Molecular Weight

436.6g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H16N4OS3/c22-10-13-7-8-16(18-6-3-9-27-18)24-20(13)28-12-19(26)25-21-15(11-23)14-4-1-2-5-17(14)29-21/h3,6-9H,1-2,4-5,12H2,(H,25,26)

InChI Key

SSOLHIWTHLMYQB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

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